molecular formula C12H22O2 B1584987 Oxacyclotridecan-2-one CAS No. 947-05-7

Oxacyclotridecan-2-one

Cat. No.: B1584987
CAS No.: 947-05-7
M. Wt: 198.3 g/mol
InChI Key: DQGSJTVMODPFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxacyclotridecan-2-one is typically synthesized through the Baeyer-Villiger oxidation of cyclododecanone . This reaction involves the oxidation of a ketone to an ester or lactone using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction conditions generally include:

    Reactants: Cyclododecanone and a peracid (e.g., peracetic acid)

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. The product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Oxacyclotridecan-2-one undergoes various chemical reactions, including:

    Oxidation: The lactone ring can be oxidized to form dicarboxylic acids.

    Reduction: Reduction of the lactone ring can yield the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.

Major Products:

Mechanism of Action

The mechanism of action of oxacyclotridecan-2-one involves its ability to form stable complexes with various molecules. The lactone ring can undergo ring-opening polymerization, which is catalyzed by guanidine-based catalysts. This process involves the formation of hydrogen bonds or covalent bonds with the catalyst, leading to the polymerization of the lactone . The molecular targets and pathways involved in its biological activity are primarily related to its role as a host molecule in molecular recognition processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its macrocyclic structure, which imparts significant ring strain and conformational rigidity. This makes it an excellent candidate for the synthesis of complex macrocyclic compounds and supramolecular structures. Its ability to act as a host molecule in host-guest chemistry further distinguishes it from other similar compounds .

Properties

IUPAC Name

oxacyclotridecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGSJTVMODPFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)OCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36486-89-2
Record name Oxacyclotridecan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36486-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70241569
Record name Oxacyclotridecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-05-7
Record name Dodecalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxacyclotridecan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxacyclotridecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxacyclotridecan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclododecanone was treated with trifluoroacetic acid to form the lactone (Huisgen, R. et al., ibid), dodecanolid (yield 75%; bp 111°-115° C. at 8 mm). The lactone was hydrolyzed to form 12-hydroxydodecanoic acid (Smissman, E. et al., ibid) (yield 92%; mp 82°-4° C.). The hydroxy acid was converted to 12-bromododecanoic acid (VI) with 48% HBr in the presence of H2SO4 (Jocelyn, P. et al., ibid) (yield 88%; mp 52°-55° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclotridecan-2-one
Reactant of Route 2
Oxacyclotridecan-2-one
Reactant of Route 3
Oxacyclotridecan-2-one
Reactant of Route 4
Oxacyclotridecan-2-one
Reactant of Route 5
Oxacyclotridecan-2-one
Reactant of Route 6
Oxacyclotridecan-2-one
Customer
Q & A

Q1: What is the primary application of Oxacyclotridecan-2-one discussed in the research?

A1: The research highlights this compound as an attractant for the Emerald Ash Borer (Agrilus planipennis Fairmaire), a significant pest for ash trees []. It is used in traps and potentially in "attract and kill" methods for pest control.

Q2: How is this compound delivered for its pest control application?

A2: Researchers have developed sustained-release microspheres containing this compound []. These microspheres, made using a solvent evaporation method with polylactic acid (PLA), gelatin, and Polyvinyl alcohol (PVA), allow for controlled release of the attractant over time, enhancing its effectiveness in the field.

Q3: Beyond pest control, are there other applications where this compound is studied?

A3: Yes, this compound is also investigated for its flavor and aroma properties. Studies have analyzed its presence in dried jujube extracts used for enhancing the flavor of cigarettes [].

Q4: Has the interaction of this compound with water been investigated?

A4: Yes, researchers have used high-resolution gas-phase microwave spectroscopy to investigate how this compound interacts with water molecules []. This type of study provides insights into structural changes and intermolecular interactions that occur upon solvation, which is important for understanding its behavior in different environments.

Q5: Are there safety assessments available for this compound?

A5: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for this compound [, ]. These assessments evaluate potential risks associated with its use, particularly in the context of fragrances.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.